Methyl 6-bromo-2-methyl-3-nitrobenzoate

Catalog No.
S2819254
CAS No.
731810-03-0
M.F
C9H8BrNO4
M. Wt
274.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-2-methyl-3-nitrobenzoate

CAS Number

731810-03-0

Product Name

Methyl 6-bromo-2-methyl-3-nitrobenzoate

IUPAC Name

methyl 6-bromo-2-methyl-3-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07

InChI

InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3

InChI Key

OBAPNCIKBLBVIO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-]

Solubility

not available

Methyl 6-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by its functional groups.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The synthesis of methyl 6-bromo-2-methyl-3-nitrobenzoate typically involves several steps:

  • Nitration: A nitro group is introduced to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
  • Bromination: A bromine atom is added to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Esterification: The carboxylic acid group is converted to a methyl ester, often using methanol and an acid catalyst .

Industrial production methods mirror these synthetic routes but are optimized for larger scales and higher yields, often employing continuous flow reactors for efficiency.

Methyl 6-bromo-2-methyl-3-nitrobenzoate serves several important roles in various fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Researchers investigate its potential as a precursor for drug development, particularly in creating compounds that may target specific biological pathways.
  • Material Science: It is also utilized in producing specialty chemicals and materials with unique properties .

Interaction studies focus on understanding how methyl 6-bromo-2-methyl-3-nitrobenzoate interacts with biological systems and other chemical compounds. Its unique structure allows it to participate in various biochemical pathways, making it a candidate for further research in drug design and development. Studies have indicated that compounds with similar functional groups can exhibit significant biological activities, suggesting that this compound may also have unexplored therapeutic potentials .

Several compounds share structural similarities with methyl 6-bromo-2-methyl-3-nitrobenzoate:

Compound NameMolecular FormulaNotable Features
Methyl 2-bromo-3-nitrobenzoateC9H8BrNO4Similar nitro and bromo substituents
Methyl 3-bromo-2-methyl-6-nitrobenzoateC9H8BrNO4Different positioning of substituents
Methyl 5-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Variation in the position of bromine
Methyl 6-bromo-3-methoxy-2-methylbenzoateC10H11BrO4Contains a methoxy group instead of a nitro

Uniqueness

Methyl 6-bromo-2-methyl-3-nitrobenzoate is unique due to its combination of both bromine and nitro groups on the benzene ring, which imparts distinct reactivity compared to other similar compounds. This unique combination enhances its potential for diverse chemical transformations and applications in synthesis and medicinal chemistry .

XLogP3

2.7

Dates

Modify: 2023-08-17

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